
5-(furan-2-yl)-3,4-dihydro-2H-pyrrole
Vue d'ensemble
Description
5-(Furan-2-yl)-3,4-dihydro-2H-pyrrole is an organic compound that belongs to the family of heterocyclic compounds known as furanones. The compound is also known as 5-furanone and is a white crystalline solid with a molar mass of 138.15 g/mol. It is soluble in water and has a melting point of approximately 110°C. 5-Furanone is an important intermediate in the production of many pharmaceuticals and agrochemicals. In addition, it has been used as a building block in the development of new materials.
Applications De Recherche Scientifique
Synthesis of Compounds : It is used for synthesizing various compounds and their reactions with amino acids and hydrazines (Saçmacı et al., 2005).
Potential for Large Libraries of Isosteres : The synthesized tetra-substituted furan[3,2-b]pyrroles have the potential for large libraries of isosteres for the indole scaffold, which is significant in medicinal chemistry (Milkiewicz et al., 2003).
Inhibitors of p38 Kinase : 3-pyridyl-2,5-diaryl-pyrroles, a derivative, are potent, orally bioavailable inhibitors of p38 kinase and reduce secondary paw swelling in a rat adjuvant arthritis model (de Laszlo et al., 1998).
Organic Field Effect Transistors and Polymer Solar Cells : A polymer with 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione showed excellent performance in both organic field effect transistors and polymer solar cells (Yuan et al., 2012).
Synthesis of Fluorescent Compounds : Novel furans and pyrroles synthesized in a one-pot process exhibit strong blue fluorescence with considerable Stokes shifts (Braun & Müller, 2004).
Antimicrobial Activities : Some synthesized compounds showed promising antimicrobial activities (Hassan, 2007).
Synthesis of Copolymers for Transistors : The synthesized alternating copolymers, P(FDPP-FVF) and P(ThDPP-FVF), show potential for solution-processable organic field effect transistors (OFETs) with high hole mobilities (Du et al., 2017).
Mécanisme D'action
Target of Action
Furan derivatives have been known to interact with various biological targets, including enzymes and receptors . For instance, some furan derivatives have been found to interact with Cytochrome P450 2A6 , a key enzyme involved in drug metabolism.
Mode of Action
Furan derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The compound’s interaction with its targets can lead to changes in cellular processes, potentially contributing to its biological effects.
Biochemical Pathways
Furan derivatives have been implicated in various biochemical pathways, including those involved in antimicrobial activity . The compound may affect these pathways by interacting with key enzymes or receptors, leading to downstream effects on cellular processes.
Pharmacokinetics
Furan derivatives are generally known for their diverse pharmacokinetic properties . These properties can significantly impact the compound’s bioavailability, influencing its effectiveness as a therapeutic agent.
Result of Action
Furan derivatives have been associated with various biological effects, including antimicrobial activity . These effects are likely the result of the compound’s interaction with its targets and its influence on biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(furan-2-yl)-3,4-dihydro-2H-pyrrole. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall biological activity . Understanding these factors is crucial for optimizing the use of the compound in therapeutic applications.
Orientations Futures
The study of furan and pyrrole derivatives is a vibrant field of research due to their prevalence in natural products and medicinal chemistry. Future research on “5-(furan-2-yl)-3,4-dihydro-2H-pyrrole” could involve exploring its potential biological activity, developing more efficient synthesis methods, or studying its reactivity in various chemical reactions .
Propriétés
IUPAC Name |
5-(furan-2-yl)-3,4-dihydro-2H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWIYWDWUHQXIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289254 | |
| Record name | 5-(2-Furanyl)-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104704-31-6 | |
| Record name | 5-(2-Furanyl)-3,4-dihydro-2H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104704-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Furanyl)-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-Furanyl)-3,4-dihydro-2H-pyrrole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040013 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate](/img/structure/B34751.png)
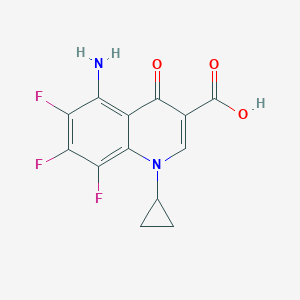
![Tris[2-(dimethylamino)ethyl]amine](/img/structure/B34753.png)
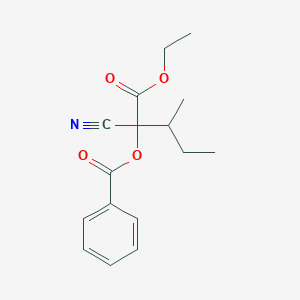
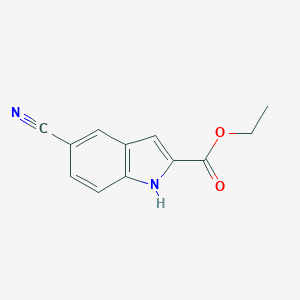
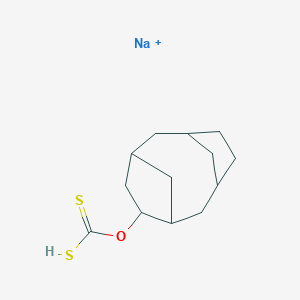



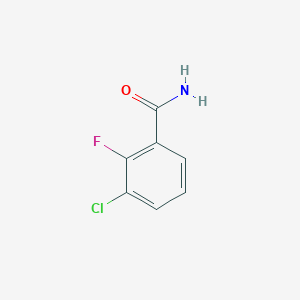
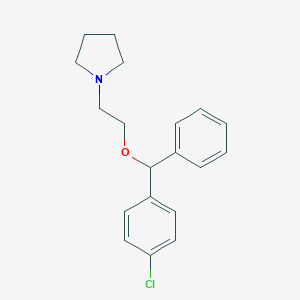

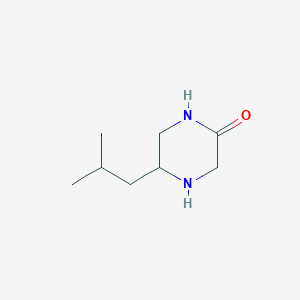
![7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B34776.png)
